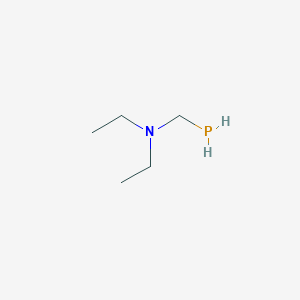
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is a halogenated phenol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a halogenated ethoxy compound. The reaction conditions often require the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The halogen atoms can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: A halogenated compound with similar structural features but different applications.
2-Bromo-4-chlorophenol: Another halogenated phenol with distinct chemical properties and uses.
Uniqueness
2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This unique combination imparts specific chemical properties that can be leveraged in various scientific and industrial applications .
Propriétés
Numéro CAS |
89227-94-1 |
|---|---|
Formule moléculaire |
C8H5BrClF3O2 |
Poids moléculaire |
305.47 g/mol |
Nom IUPAC |
2-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H5BrClF3O2/c9-5-3-4(1-2-6(5)14)15-8(12,13)7(10)11/h1-3,7,14H |
Clé InChI |
LPFOVJYSNFRPHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(C(F)Cl)(F)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)


![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)



![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)



![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)

